molecular formula C25H37P B14403445 Benzyl(2,4,6-tri-tert-butylphenyl)phosphane CAS No. 89566-76-7

Benzyl(2,4,6-tri-tert-butylphenyl)phosphane

Cat. No.: B14403445
CAS No.: 89566-76-7
M. Wt: 368.5 g/mol
InChI Key: UFYDEBLFQFNQCL-UHFFFAOYSA-N
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Description

Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with benzyl halides under controlled conditions. One common method includes the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then reacted with benzyl chloride in the presence of a base such as butyllithium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The benzyl group can be substituted by other nucleophiles under appropriate conditions.

    Coordination: The compound can act as a ligand, coordinating to transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Coordination: Transition metals like palladium, platinum, and nickel are often used in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted benzyl derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Benzyl(2,4,6-tri-tert-butylphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electrons through the phosphorus atom, making it a strong nucleophile and ligand. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. In coordination chemistry, it can form stable complexes with transition metals, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the benzyl group and the highly sterically hindered 2,4,6-tri-tert-butylphenyl group. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific applications where steric hindrance and strong nucleophilicity are desired.

Properties

CAS No.

89566-76-7

Molecular Formula

C25H37P

Molecular Weight

368.5 g/mol

IUPAC Name

benzyl-(2,4,6-tritert-butylphenyl)phosphane

InChI

InChI=1S/C25H37P/c1-23(2,3)19-15-20(24(4,5)6)22(21(16-19)25(7,8)9)26-17-18-13-11-10-12-14-18/h10-16,26H,17H2,1-9H3

InChI Key

UFYDEBLFQFNQCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PCC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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